2-Methyl-1,3,5-hexatriene

Description

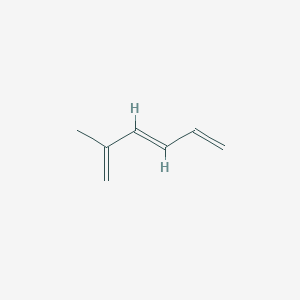

Structure

3D Structure

Properties

CAS No. |

19264-50-7 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

2-methylhexa-1,3,5-triene |

InChI |

InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3 |

InChI Key |

PPWGXYXJMQAWSX-UHFFFAOYSA-N |

SMILES |

CC(=C)C=CC=C |

Isomeric SMILES |

CC(=C)/C=C/C=C |

Canonical SMILES |

CC(=C)C=CC=C |

Synonyms |

2-Methyl-1,3,5-hexatriene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,3,5-hexatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3,5-hexatriene is a conjugated triene of significant interest in organic synthesis due to its versatile reactivity. This document provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic information, and established experimental protocols for its synthesis and purification. Furthermore, it explores its key chemical transformations, including Diels-Alder and electrocyclic reactions, and outlines essential safety and handling procedures. This guide is intended to serve as a valuable resource for researchers utilizing 2-Methyl-1,3,5-hexatriene in their work.

Chemical and Physical Properties

2-Methyl-1,3,5-hexatriene, with the molecular formula C₇H₁₀, exists as a volatile liquid. As a conjugated system, it exhibits specific spectroscopic characteristics and undergoes characteristic pericyclic reactions. The presence of a methyl group at the 2-position influences its electronic properties and steric interactions, impacting its reactivity compared to the parent 1,3,5-hexatriene.

Table 1: Physical and Chemical Properties of 2-Methyl-1,3,5-hexatriene

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀ | --INVALID-LINK--[1] |

| Molecular Weight | 94.15 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 108 °C (at 760 mmHg) | --INVALID-LINK-- |

| Density | 0.7632 g/mL at 26 °C | --INVALID-LINK-- |

| Refractive Index (n²⁷D) | 1.5075 | --INVALID-LINK-- |

| CAS Number | 19264-50-7 | --INVALID-LINK--[2] |

| Canonical SMILES | CC(=C)C=CC=C | --INVALID-LINK-- |

| Isomeric SMILES | CC(=C)/C=C/C=C ((E)-isomer) | --INVALID-LINK--[3] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Methyl-1,3,5-hexatriene

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (vinyl) | ~5.0 - 5.2 | multiplet |

| H3 (vinyl) | ~6.0 - 6.4 | multiplet |

| H4 (vinyl) | ~5.8 - 6.2 | multiplet |

| H5 (vinyl) | ~5.1 - 5.4 | multiplet |

| H6 (vinyl) | ~4.9 - 5.1 | multiplet |

| CH₃ (methyl) | ~1.8 | singlet |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-1,3,5-hexatriene

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~115 |

| C2 | ~142 |

| C3 | ~130 |

| C4 | ~135 |

| C5 | ~117 |

| C6 | ~137 |

| CH₃ | ~18 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Methyl-1,3,5-hexatriene is expected to show characteristic absorption bands for C-H stretching of the methyl and vinyl groups (~2900-3100 cm⁻¹), C=C stretching of the conjugated system (~1600-1650 cm⁻¹), and C-H bending vibrations (~650-1000 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 94. Fragmentation patterns would likely involve the loss of a methyl group (m/z = 79) and other characteristic cleavages of the hydrocarbon chain.

Experimental Protocols

Synthesis of 2-Methyl-1,3,5-hexatriene

The synthesis of 2-Methyl-1,3,5-hexatriene can be achieved through the dehydration of 2-methyl-1,5-hexadien-4-ol, as described by Spangler and Woods (1963). The process involves the conversion of the dienol to a bromo-intermediate, followed by elimination to form the triene.

Step 1: Synthesis of 2-Methyl-1,5-hexadien-4-ol This precursor can be prepared by the reaction of acrolein with methallylmagnesium chloride.

Step 2: Conversion to 2-Methylbromohexadiene 2-Methyl-1,5-hexadien-4-ol is treated with phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether at low temperatures to yield the crude bromo-intermediate.

Step 3: Elimination to 2-Methyl-1,3,5-hexatriene The crude 2-methylbromohexadiene is then subjected to dehydrobromination to yield 2-Methyl-1,3,5-hexatriene.

Caption: Synthesis workflow for 2-Methyl-1,3,5-hexatriene.

Chemical Reactivity and Signaling Pathways

2-Methyl-1,3,5-hexatriene, as a conjugated triene, participates in a variety of pericyclic reactions, most notably Diels-Alder and electrocyclic reactions.

Diels-Alder Reaction

2-Methyl-1,3,5-hexatriene can act as a diene in the Diels-Alder reaction, reacting with a dienophile to form a six-membered ring. The methyl group can influence the regioselectivity of the reaction. For example, with an unsymmetrical dienophile, the methyl group will direct the addition to favor certain isomers. A common dienophile used in these reactions is maleic anhydride.[4]

Caption: Diels-Alder reaction of 2-Methyl-1,3,5-hexatriene.

Electrocyclic Reactions

2-Methyl-1,3,5-hexatriene can undergo electrocyclic ring closure to form 1-methyl-1,3-cyclohexadiene. This reaction can be initiated either thermally or photochemically, with each pathway proceeding through a distinct stereochemical course as predicted by the Woodward-Hoffmann rules.

-

Thermal Electrocyclization: Under thermal conditions, the 6π-electron system of 2-methyl-1,3,5-hexatriene undergoes a disrotatory ring closure.[5][6]

-

Photochemical Electrocyclization: Upon photochemical activation, the reaction proceeds via a conrotatory ring closure.

Caption: Thermal and photochemical electrocyclization of 2-Methyl-1,3,5-hexatriene.

Safety and Handling

General Hazards:

-

Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Health Hazards: May be harmful if swallowed or inhaled. Causes skin and eye irritation. May cause respiratory irritation.[7][8][9]

Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9][10]

-

Ground and bond containers when transferring material to prevent static discharge.[7]

-

Avoid contact with skin, eyes, and clothing.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

2-Methyl-1,3,5-hexatriene is a valuable building block in organic synthesis, primarily due to its participation in pericyclic reactions. This guide has summarized its key chemical and physical properties, provided an overview of its spectroscopic characteristics, and detailed its synthesis and primary chemical transformations. Adherence to appropriate safety protocols is essential when handling this reactive and flammable compound. Further research to fully characterize its spectroscopic properties and explore its reactivity with a wider range of substrates would be beneficial to the scientific community.

References

- 1. cis-2-Methyl-1,3,5-hexatriene | C7H10 | CID 59076287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1,3,5-heptatriene | C8H12 | CID 54571604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Hexatriene, 2-methyl-, (E)- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. airgas.com [airgas.com]

In-Depth Technical Guide to (E)-2-methyl-1,3,5-hexatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of (E)-2-methyl-1,3,5-hexatriene. Due to the limited availability of published data on its direct applications in drug development and specific signaling pathways, this document focuses on the foundational chemical and physical characteristics of the molecule.

Chemical Structure and Properties

(E)-2-methyl-1,3,5-hexatriene is a conjugated triene with the chemical formula C₇H₁₀ and a molecular weight of 94.15 g/mol .[1][2] The "(E)" designation in its name refers to the stereochemistry of the double bond between carbons 3 and 4, indicating that the substituents are on opposite sides of the double bond. The molecule consists of a six-carbon chain with three double bonds at positions 1, 3, and 5, and a methyl group substituent at position 2.

A summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physical Properties of (E)-2-methyl-1,3,5-hexatriene

| Property | Value | Reference |

| CAS Number | 41233-72-1 | [1] |

| Molecular Formula | C₇H₁₀ | [1][2] |

| Molecular Weight | 94.15 g/mol | [1][2] |

| Boiling Point | 107.8 °C at 760 mmHg | [2] |

| Density | 0.737 g/cm³ | [2] |

| Vapor Pressure | 31.2 mmHg at 25°C | [2] |

| Flash Point | 2.1 °C | [2] |

dot

Figure 1: 2D Structure of (E)-2-methyl-1,3,5-hexatriene.

Synthesis

A general method for the preparation of 2-substituted 1,3,5-hexatrienes has been reported, which can be adapted for the synthesis of the title compound. The specific experimental protocol for (E)-2-methyl-1,3,5-hexatriene is outlined below.

Experimental Protocol: Synthesis of (E)-2-methyl-1,3,5-hexatriene

Materials:

-

5-methyl-1,5-hexadien-3-ol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether

-

N,N-Dimethylbenzylamine

-

Benzene-1,4-diol (hydroquinone)

-

Toluene

Procedure:

Step 1: Bromination of 5-methyl-1,5-hexadien-3-ol

-

A solution of 5-methyl-1,5-hexadien-3-ol in diethyl ether is cooled in an ice bath.

-

Phosphorus tribromide is added dropwise to the cooled solution with stirring over a period of 15 hours.

-

The reaction mixture is then carefully quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude bromide.

Step 2: Elimination to form (E)-2-methyl-1,3,5-hexatriene

-

The crude bromide is dissolved in toluene.

-

N,N-Dimethylbenzylamine and a catalytic amount of benzene-1,4-diol are added to the solution.

-

The mixture is heated at reflux.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with dilute hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by distillation.

-

The resulting crude product is purified by fractional distillation under reduced pressure to afford pure (E)-2-methyl-1,3,5-hexatriene.[2]

dot

References

An In-depth Technical Guide to (3Z)-3-methylhexa-1,3,5-triene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3Z)-3-methylhexa-1,3,5-triene, a member of the conjugated triene family, is a volatile organic compound with a structure lending itself to a variety of chemical transformations. Its IUPAC name is (3Z)-3-methylhexa-1,3,5-triene[1][2]. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential relevance in research and development, particularly for professionals in the chemical and pharmaceutical sciences. The conjugated system of double bonds in this molecule is a key feature, influencing its spectroscopic properties, conformational behavior, and chemical reactivity.

Physicochemical and Spectroscopic Data

The properties of (3Z)-3-methylhexa-1,3,5-triene are summarized in the tables below. These data are crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | (3Z)-3-methylhexa-1,3,5-triene | [1][2] |

| Molecular Formula | C₇H₁₀ | [1] |

| Molecular Weight | 94.15 g/mol | [1] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 94.078250319 Da | [1] |

| Complexity | 96.6 | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Source |

| ¹³C NMR | A spectrum is available in spectral databases. | [1] |

| Mass Spectrometry (for (E)-isomer) | Key fragments and molecular ion peak data are available in the NIST WebBook. | [3] |

Synthesis of (3Z)-3-methylhexa-1,3,5-triene

The synthesis of conjugated trienes can be achieved through various methods, with the Wittig reaction being a prominent and versatile approach for forming carbon-carbon double bonds with good stereochemical control. Below is a detailed, generalized protocol for the synthesis of a (Z)-alkene using a non-stabilized Wittig ylide, which can be adapted for the synthesis of (3Z)-3-methylhexa-1,3,5-triene.

Experimental Protocol: Wittig Reaction for (Z)-Alkene Synthesis

This protocol outlines the general steps to synthesize a (Z)-alkene from an aldehyde and a phosphonium ylide.

Materials:

-

Triphenylphosphine

-

An appropriate alkyl halide (e.g., 1-bromopropane to form the propyl ylide)

-

A strong base (e.g., n-butyllithium in THF)

-

An appropriate α,β-unsaturated aldehyde (e.g., crotonaldehyde)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an anhydrous solvent like toluene. Add the alkyl halide (e.g., 1-bromopropane) and reflux the mixture for several hours to overnight. The phosphonium salt will precipitate out and can be collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

-

Generation of the Ylide: Suspend the dried phosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere at 0 °C. To this suspension, add a strong base such as n-butyllithium dropwise while maintaining the temperature. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the α,β-unsaturated aldehyde (e.g., crotonaldehyde) in the same anhydrous solvent. The reaction mixture is typically stirred at this low temperature for a few hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Chemical Reactivity

The conjugated π-system of (3Z)-3-methylhexa-1,3,5-triene dictates its reactivity, making it susceptible to various pericyclic reactions, including electrocyclizations and cycloadditions.

Electrocyclic Reactions

Under thermal or photochemical conditions, conjugated trienes can undergo a reversible 6π-electrocyclic reaction to form a cyclohexadiene derivative. The stereochemistry of this reaction is governed by the Woodward-Hoffmann rules. For a 6π system, the thermal reaction proceeds in a disrotatory fashion, while the photochemical reaction occurs in a conrotatory manner.

The conformational equilibrium of the triene is a critical factor in these reactions. For (3Z)-3-methyl-1,3,5-hexatriene, the tZt rotamer (trans about the C1-C2 and C4-C5 single bonds) is the predominant conformation[4]. For the electrocyclic ring-closure to occur, the triene must adopt a more strained s-cis,s-cis (cZc) conformation.

Relevance in Drug Development and Research

While specific biological activities of (3Z)-3-methylhexa-1,3,5-triene are not widely reported, the conjugated triene motif is present in various natural products with significant biological activities. For instance, fostriecin, a natural product containing a conjugated triene, is a potent inhibitor of protein phosphatases and has shown antitumor activity[5].

Furthermore, studies have shown that certain conjugated trienoic fatty acids exhibit cytotoxic effects on tumor cells[4][6][7]. This suggests that molecules containing a conjugated triene system could be of interest in the development of new therapeutic agents. The methyl substituent can also play a crucial role in modulating the biological activity and pharmacokinetic properties of a molecule, a concept often referred to as the "magic methyl" effect in medicinal chemistry.

Conclusion

(3Z)-3-methylhexa-1,3,5-triene is a molecule with interesting structural and chemical features. Its synthesis can be approached through established methods like the Wittig reaction, and its reactivity is dominated by the chemistry of its conjugated π-system, particularly pericyclic reactions. While its direct biological applications are not yet well-defined, the presence of the conjugated triene motif in bioactive natural products and the known cytotoxicity of related compounds suggest that it could serve as a valuable scaffold or intermediate for the synthesis of new chemical entities with potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with this and related conjugated systems.

References

- 1. Synthesis of 2- and 7- Substituted C19 Steroids Having a 1,4,6-Triene or 1,4-Diene Structure and Their Cytotoxic Effects on T47D and MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,5-Hexatriene, 3-methyl-, (Z)- | C7H10 | CID 5367389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Hexatriene, 3-methyl-, (E)- [webbook.nist.gov]

- 4. Preparation and fractionation of conjugated trienes from alpha-linolenic acid and their growth-inhibitory effects on human tumor cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fostriecin - Wikipedia [en.wikipedia.org]

- 6. Cytotoxic effect of conjugated trienoic fatty acids on mouse tumor and human monocytic leukemia cells. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis of 2- and 7-substituted C19 steroids having a 1,4,6-triene or 1,4-diene structure and their cytotoxic effects on T47D and MDA-MB231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Examination of 2-Methyl-1,3,5-hexatriene: Molecular Formula and Weight

This technical guide provides a focused analysis of the fundamental chemical properties of 2-Methyl-1,3,5-hexatriene, specifically its molecular formula and molecular weight. These core metrics are foundational for researchers, scientists, and professionals in drug development, serving as a critical starting point for further study and application.

Molecular Composition and Weight

2-Methyl-1,3,5-hexatriene is a conjugated triene with the systematic IUPAC name (3E)-2-methylhexa-1,3,5-triene. Its chemical structure consists of a six-carbon chain with three double bonds and a methyl group substituent.

The molecular formula of 2-Methyl-1,3,5-hexatriene is C₇H₁₀[1][2][3][4]. This formula indicates that each molecule is composed of seven carbon atoms and ten hydrogen atoms.

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights of carbon ([12.0096, 12.0116] u) and hydrogen ([1.00784, 1.00811] u), the calculated molecular weight of 2-Methyl-1,3,5-hexatriene is approximately 94.15 g/mol [1][2][3][4].

A summary of the quantitative data is presented in the table below for clarity and ease of comparison.

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₀ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 94.15 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Exact Mass | 94.078250319 u | --INVALID-LINK--[2] |

| Carbon Atoms | 7 | Deduced from Formula |

| Hydrogen Atoms | 10 | Deduced from Formula |

| Standard Atomic Weight of Carbon | ~12.011 u | --INVALID-LINK--, --INVALID-LINK--[5][6][7] |

| Standard Atomic Weight of Hydrogen | ~1.008 u | --INVALID-LINK--, --INVALID-LINK--[5][8][9] |

Methodology for Molecular Weight Calculation

The molecular weight of 2-Methyl-1,3,5-hexatriene (C₇H₁₀) is calculated as follows:

-

Identify the number of atoms of each element in the molecular formula.

-

Carbon (C): 7 atoms

-

Hydrogen (H): 10 atoms

-

-

Obtain the standard atomic weight for each element from the Periodic Table.

-

Atomic weight of C ≈ 12.011 u

-

Atomic weight of H ≈ 1.008 u

-

-

Calculate the total mass for each element in the molecule.

-

Total mass of C = 7 atoms × 12.011 u/atom = 84.077 u

-

Total mass of H = 10 atoms × 1.008 u/atom = 10.080 u

-

-

Sum the masses of all elements to determine the molecular weight.

-

Molecular Weight of C₇H₁₀ = 84.077 u + 10.080 u = 94.157 u

-

The molecular weight is typically expressed in grams per mole ( g/mol ), which is numerically equivalent to the value in atomic mass units (u).

Logical Relationship Diagram

The following diagram illustrates the logical flow from the elemental constituents to the final molecular weight of 2-Methyl-1,3,5-hexatriene.

Caption: Calculation workflow for the molecular weight of 2-Methyl-1,3,5-hexatriene.

References

- 1. cis-2-Methyl-1,3,5-hexatriene | C7H10 | CID 59076287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1,3,5-hexatriene|lookchem [lookchem.com]

- 3. 1,3,5-Hexatriene, 3-methyl-, (E)- [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 6. Carbon - Wikipedia [en.wikipedia.org]

- 7. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-1,3,5-hexatriene

This technical guide provides a comprehensive overview of 2-Methyl-1,3,5-hexatriene, including its chemical identity, physical properties, and key chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identification and Properties

2-Methyl-1,3,5-hexatriene is a conjugated triene with the molecular formula C₇H₁₀.[1][2][3] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of 2-Methyl-1,3,5-hexatriene

| Property | Value | Reference |

| CAS Number | 41233-72-1 | [1][2][4][5] |

| Molecular Formula | C₇H₁₀ | [1][2][3] |

| Molecular Weight | 94.15 g/mol | [1][3] |

| IUPAC Name | (3E)-2-methylhexa-1,3,5-triene | [2] |

| Synonyms | trans-2-methyl-1,3,5-hexatriene, (E)-2-methyl-1,3,5-hexatriene | [4] |

| Density | 0.737 g/cm³ | [1][4] |

| Boiling Point | 107.8 °C at 760 mmHg | [1][4] |

| Flash Point | 2.1 °C | [1][4] |

| Vapor Pressure | 31.2 mmHg at 25°C | [1] |

| Canonical SMILES | CC(=C)C=CC=C | [1] |

| Isomeric SMILES | CC(=C)/C=C/C=C | [1] |

| InChIKey | PPWGXYXJMQAWSX-AATRIKPKSA-N | [2][5] |

Experimental Protocols

A plausible synthetic route could involve the dehydration of a suitable alcohol precursor, such as 2-methyl-1,5-hexadien-3-ol. This approach is analogous to the synthesis of 1,3,5-hexatriene from 1,5-hexadien-3-ol.[6]

General Protocol for the Dehydration of an Allylic Alcohol:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a distillation apparatus is charged with a dehydrating agent. Common dehydrating agents for such reactions include phosphorus tribromide followed by dehydrobromination, or acidic catalysts.

-

Precursor Addition: The alcohol precursor, in this case, a suitable isomer of 2-methylhexadienol, is added dropwise to the stirred dehydrating agent at a controlled temperature, typically in an ice bath to manage the exothermic reaction.

-

Reaction: After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is then worked up to isolate the crude product. This typically involves quenching the reaction, separating the organic layer, washing with brine, and drying over an anhydrous salt like magnesium sulfate.

-

Distillation: The final product, 2-Methyl-1,3,5-hexatriene, is purified by distillation.

It is important to note that the specific reaction conditions, such as the choice of solvent, temperature, and reaction time, would need to be optimized for the specific substrate and desired isomer of the product.

Key Chemical Reactions: Electrocyclization

1,3,5-Hexatriene and its derivatives are well-known to undergo pericyclic reactions, particularly electrocyclization.[7] Under thermal conditions, 1,3,5-hexatriene undergoes a disrotatory ring closure to form 1,3-cyclohexadiene.[8] Conversely, under photochemical conditions, the ring closure is conrotatory. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which are based on the symmetry of the highest occupied molecular orbital (HOMO).[7][8]

The following diagram illustrates the thermal electrocyclization of a generic 1,3,5-hexatriene system.

Caption: Thermal electrocyclization of a 1,3,5-hexatriene system.

Biological Activity

Currently, there is limited specific information available in the searched scientific literature regarding the biological activities or signaling pathways of 2-Methyl-1,3,5-hexatriene. While many natural and synthetic compounds containing conjugated polyene systems exhibit a range of biological effects, the specific toxicological and pharmacological profiles of this particular molecule have not been extensively studied or reported. Further research is required to determine its potential biological significance.

References

- 1. 2-Methyl-1,3,5-hexatriene|lookchem [lookchem.com]

- 2. 1,3,5-Hexatriene, 2-methyl-, (E)- [webbook.nist.gov]

- 3. cis-2-Methyl-1,3,5-hexatriene | C7H10 | CID 59076287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3E)-2-methylhexa-1,3,5-triene | CAS#:41233-72-1 | Chemsrc [chemsrc.com]

- 5. 1,3,5-Hexatriene, 2-methyl-, (E)- [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fiveable.me [fiveable.me]

- 8. aklectures.com [aklectures.com]

An In-depth Technical Guide to the Pi Molecular Orbitals of Substituted 1,3,5-Hexatriene

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Hexatriene, a simple conjugated polyene, serves as a fundamental model for understanding the electronic structure of more complex systems. Its six pi electrons are delocalized across the carbon backbone, resulting in a set of six pi molecular orbitals (MOs). The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's chemical reactivity and spectroscopic properties.[1][2] The introduction of substituents onto the hexatriene backbone can significantly perturb these orbitals, offering a powerful tool for tuning the molecule's electronic behavior. This guide provides a detailed examination of the pi molecular orbitals of substituted 1,3,5-hexatrienes, focusing on the impact of substituents on orbital energies, the HOMO-LUMO gap, and the resulting spectroscopic consequences.

The Pi Molecular Orbitals of Unsubstituted 1,3,5-Hexatriene

In its ground state, the six pi electrons of 1,3,5-hexatriene occupy the three bonding molecular orbitals (ψ₁, ψ₂, and ψ₃).[3][4] The remaining three higher-energy antibonding orbitals (ψ₄, ψ₅, and ψ₆) are unoccupied.[3] The HOMO is therefore ψ₃, and the LUMO is ψ₄.[3][4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that dictates the wavelength of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum.[5][6] For 1,3,5-hexatriene, the π to π* transition from the HOMO to the LUMO results in a characteristic UV absorption.[7][8]

The number of nodes in the molecular orbitals increases with energy.[3][4] ψ₁ has zero nodes, ψ₂ has one, ψ₃ has two, and so on, up to ψ₆* with five nodes.[9] This increasing number of nodes reflects the decreasing stability of the orbitals.

The Effect of Substituents on Pi Molecular Orbitals

The introduction of substituents on the 1,3,5-hexatriene backbone alters the energies of the pi molecular orbitals. This perturbation can be understood through the principles of Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and LUMO of the interacting fragments (the hexatriene and the substituent).[10][11][12]

Electron-Donating Groups (EDGs) , such as alkyl, hydroxyl (-OH), or amino (-NH₂) groups, raise the energy of the HOMO and, to a lesser extent, the LUMO. This leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the UV-Vis absorption spectrum (i.e., a longer λmax).

Electron-Withdrawing Groups (EWGs) , such as carbonyl (-C=O), nitro (-NO₂), or cyano (-CN) groups, lower the energy of both the HOMO and the LUMO. The effect on the LUMO is generally more pronounced. This also results in a smaller HOMO-LUMO gap and a red shift in the UV-Vis spectrum.

The position of the substituent also plays a critical role. Substitution at the terminal positions (1 and 6) generally has a more significant impact on the orbital energies than substitution at the internal positions.

Quantitative Data and Spectroscopic Analysis

The effects of substitution on the electronic properties of 1,3,5-hexatriene can be quantified through experimental techniques like UV-Vis spectroscopy and computational modeling.

UV-Vis Spectroscopy and Woodward-Fieser Rules

UV-Vis spectroscopy is a primary tool for probing the HOMO-LUMO gap.[5] The wavelength of maximum absorption (λmax) is directly related to the energy difference between these frontier orbitals. The Woodward-Fieser rules provide an empirical method for predicting the λmax of conjugated systems, including substituted dienes and polyenes.[13][14][15][16][17] These rules assign a base value for the parent chromophore (e.g., a heteroannular or homoannular diene) and then add increments for various substituents and structural features.

Table 1: Woodward-Fieser Rules for Dienes

| Feature | Wavelength Increment (nm) |

| Base value for heteroannular diene | 214 |

| Base value for homoannular diene | 253 |

| Each alkyl substituent or ring residue | +5 |

| Exocyclic double bond | +5 |

| Double bond extending conjugation | +30 |

Note: These are simplified rules. For more complex systems, additional parameters are considered.

Computational Chemistry

Quantum chemical calculations, such as those based on Hückel Molecular Orbital (HMO) theory or more advanced Density Functional Theory (DFT), provide a theoretical framework for understanding and quantifying the effects of substituents.[18][19][20] These methods can calculate the energies and coefficients of the pi molecular orbitals, allowing for a detailed analysis of how substituents influence the electronic structure.

Table 2: Calculated HOMO-LUMO Gaps for Substituted 1,3,5-Hexatrienes (Illustrative)

| Substituent | Position | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| None | - | -9.5 | -0.5 | 9.0 |

| -CH₃ (EDG) | 1 | -9.2 | -0.4 | 8.8 |

| -NO₂ (EWG) | 1 | -10.1 | -1.2 | 8.9 |

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from specific computational studies.

Experimental Protocols

Synthesis of Substituted 1,3,5-Hexatrienes

The synthesis of substituted 1,3,5-hexatrienes can be achieved through various organic chemistry methodologies. A common approach involves coupling reactions, such as the Stille or Heck coupling, to construct the hexatriene backbone.[21] For example, a vinyl stannane can be coupled with a vinyl halide to form a diene, which can then be further elaborated.

General Experimental Workflow for Synthesis:

Figure 1: A generalized workflow for the synthesis and characterization of substituted 1,3,5-hexatrienes.

A detailed protocol for a specific synthesis can be found in the chemical literature. For instance, the synthesis of novel substituted 1,3,5-hexatrienes has been reported for studying thermally induced 6π-electrocyclizations.[21]

UV-Vis Spectroscopic Analysis

The UV-Vis spectrum of a synthesized compound is typically recorded using a spectrophotometer.

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of the substituted 1,3,5-hexatriene is prepared in a suitable solvent that does not absorb in the region of interest (e.g., hexane, ethanol).

-

Blank Measurement: A spectrum of the pure solvent is recorded to serve as a baseline.

-

Sample Measurement: The spectrum of the sample solution is recorded.

-

Data Analysis: The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined from the spectrum.

Logical Relationships and Signaling Pathways

While "signaling pathways" in a biological sense are not directly applicable to the molecular orbitals of 1,3,5-hexatriene, we can visualize the logical relationships between substituent effects and the resulting changes in molecular properties.

Diagram of Substituent Effects on MOs and Spectra:

Figure 2: The logical flow of how electron-donating and electron-withdrawing groups affect the frontier molecular orbitals, the HOMO-LUMO gap, and the resulting spectroscopic properties.

Conclusion

The pi molecular orbitals of 1,3,5-hexatriene provide a versatile platform for tuning electronic properties through substitution. By understanding the principles of how electron-donating and electron-withdrawing groups perturb the HOMO and LUMO energy levels, researchers can rationally design molecules with desired spectroscopic and reactive characteristics. This guide has provided an overview of the theoretical underpinnings, quantitative measures, experimental considerations, and logical relationships that govern the behavior of these fascinating molecular systems. This knowledge is fundamental for applications ranging from the development of novel chromophores and photosensitizers to the design of new materials with tailored electronic properties.

References

- 1. Pi Molecular Orbitals 1,3,5 Hexatriene - Chad's Prep® [chadsprep.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. learn.schrodinger.com [learn.schrodinger.com]

- 7. Solved 5. In the UV-visible spectrum of (E)-1,3 | Chegg.com [chegg.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. imperial.ac.uk [imperial.ac.uk]

- 11. Frontier Molecular Orbital Theory | PPTX [slideshare.net]

- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 13. Woodward's rules - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Woodward Fieser Rules | PPTX [slideshare.net]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. rsc.org [rsc.org]

- 20. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

An In-depth Technical Guide to the Electrocyclization Reactions of 2-Methyl-1,3,5-hexatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrocyclization reactions of 2-Methyl-1,3,5-hexatriene, a key transformation in organic synthesis. This document details the underlying theoretical principles, stereochemical outcomes, and kinetic data associated with both thermal and photochemical pathways. It is intended to serve as a valuable resource for professionals in research and development, particularly those involved in the synthesis of complex cyclic molecules.

Introduction to Electrocyclization

Electrocyclization reactions are a class of pericyclic reactions characterized by the concerted intramolecular cyclization of a linear conjugated π-system to form a cyclic compound with one more σ-bond and one fewer π-bond. These reactions are stereospecific and are governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. For 1,3,5-hexatriene systems, a 6π-electron system, the stereochemical course of the reaction is dictated by the reaction conditions: thermal or photochemical.

Under thermal conditions, the reaction proceeds through a disrotatory ring closure, where the terminal substituents rotate in opposite directions. Conversely, photochemical activation, involving the excitation of an electron to a higher energy molecular orbital, leads to a conrotatory ring closure, with the terminal substituents rotating in the same direction.

Stereochemistry of 2-Methyl-1,3,5-hexatriene Electrocyclization

The presence of a methyl group at the C2 position of the hexatriene backbone introduces specific stereochemical considerations. The starting material, 2-Methyl-1,3,5-hexatriene, can exist as two geometric isomers: (3E)-2-Methyl-1,3,5-hexatriene and (3Z)-2-Methyl-1,3,5-hexatriene. The stereochemistry of the resulting cyclohexadiene product is directly dependent on the isomer of the starting material and the reaction conditions.

Thermal Electrocyclization (Disrotatory)

In accordance with the Woodward-Hoffmann rules for a 6π-electron system, thermal electrocyclization proceeds via a disrotatory mechanism.[1][2] This means the substituents at the termini of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond.

-

(3Z)-2-Methyl-1,3,5-hexatriene will undergo disrotatory ring closure to yield cis-3-methyl-1,3-cyclohexadiene .

-

(3E)-2-Methyl-1,3,5-hexatriene will undergo disrotatory ring closure to yield trans-3-methyl-1,3-cyclohexadiene .

The relationship between the starting material and the product stereochemistry is a direct consequence of the symmetry of the Highest Occupied Molecular Orbital (HOMO) in the ground electronic state.[1][2]

Photochemical Electrocyclization (Conrotatory)

Upon photochemical irradiation, an electron is promoted from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO), which becomes the new HOMO of the excited state. This change in orbital symmetry dictates a conrotatory ring closure for 6π-electron systems.[3][4] In a conrotatory process, the terminal substituents rotate in the same direction (both clockwise or both counter-clockwise).

-

(3Z)-2-Methyl-1,3,5-hexatriene will undergo conrotatory ring closure to yield trans-3-methyl-1,3-cyclohexadiene .

-

(3E)-2-Methyl-1,3,5-hexatriene will undergo conrotatory ring closure to yield cis-3-methyl-1,3-cyclohexadiene .

Quantitative Data for Thermal Electrocyclization of Alkyl-1,3,5-hexatrienes

Table 1: Rate Constants for the Thermal Electrocyclization of Alkyl-1,3,5-hexatrienes

| Substituent | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) |

| 1-Methyl | 98.8 | 0.196 |

| 109.8 | 0.815 | |

| 124.1 | 2.39 | |

| 140.0 | 11.9 | |

| 150.0 | 28.3 | |

| 1-Ethyl | 98.8 | 0.735 |

| 115.0 | 2.03 | |

| 125.0 | 5.56 | |

| 135.0 | 15.5 | |

| 150.0 | 66.9 | |

| 3-Methyl | 101.0 | 1.02 |

| 109.9 | 3.03 | |

| 121.0 | 6.43 | |

| 131.2 | 21.9 | |

| 150.0 | 88.8 | |

| 3-Ethyl | 101.0 | 2.14 |

| 115.7 | 6.74 | |

| 124.1 | 13.2 | |

| 135.0 | 42.4 | |

| 150.0 | 92.8 | |

| 3-tert-Butyl | 75.0 | 0.54 |

| 85.0 | 1.68 | |

| 100.0 | 7.82 | |

| 115.0 | 31.9 | |

| 125.4 | 84.6 |

Data extracted from Spangler, C. W.; Jondahl, T. P.; Spangler, B. J. Org. Chem. 1973, 38 (14), 2478–2483.

Table 2: Activation Parameters for the Thermal Electrocyclization of Alkyl-1,3,5-hexatrienes

| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (eu) |

| Unsubstituted | 29.7 | -8.1 |

| 1-Methyl | 29.6 | -8.0 |

| 1-Ethyl | 29.2 | -9.0 |

| 3-Methyl | 26.9 | -11.1 |

| 3-Ethyl | 26.6 | -11.2 |

| 3-tert-Butyl | 25.6 | -11.9 |

Data extracted from Spangler, C. W.; Jondahl, T. P.; Spangler, B. J. Org. Chem. 1973, 38 (14), 2478–2483.

From this data, it can be inferred that a methyl group at the C2 position would likely have a modest accelerating effect on the rate of thermal electrocyclization compared to the unsubstituted hexatriene, with a slightly lower enthalpy of activation.

Experimental Protocols

Detailed experimental protocols for the synthesis and electrocyclization of 2-Methyl-1,3,5-hexatriene are scarce. However, based on general procedures for similar compounds, the following representative protocols can be proposed.

Representative Synthesis of (3E)-2-Methyl-1,3,5-hexatriene

A potential synthetic route involves the Wittig reaction between a suitable phosphonium ylide and an α,β-unsaturated aldehyde. For instance, the reaction of (E)-crotonaldehyde with the ylide derived from ethyltriphenylphosphonium bromide could yield the target compound.

Procedure:

-

To a stirred suspension of ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride at 0 °C.

-

Allow the mixture to stir for 1-2 hours to form the deep red ylide.

-

Cool the ylide solution to -78 °C and slowly add a solution of (E)-crotonaldehyde in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to obtain (3E)-2-Methyl-1,3,5-hexatriene.

Note: The synthesis of the (3Z)-isomer would require the use of a Z-selective Wittig reagent or a different synthetic strategy.

Representative Protocol for Thermal Electrocyclization

Procedure:

-

Dissolve a known quantity of 2-Methyl-1,3,5-hexatriene in a high-boiling, inert solvent such as decalin or toluene in a sealed tube.

-

Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.

-

Heat the sealed tube in a thermostatically controlled oil bath or heating block at a temperature between 100-150 °C.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Once the reaction has reached completion or equilibrium, cool the tube to room temperature.

-

Isolate the product by careful removal of the solvent under reduced pressure.

-

If necessary, purify the resulting 3-methyl-1,3-cyclohexadiene by distillation or preparative GC.

Representative Protocol for Photochemical Electrocyclization

Procedure:

-

Dissolve the 2-Methyl-1,3,5-hexatriene isomer in a photochemically inert solvent (e.g., hexane or cyclohexane) in a quartz reaction vessel.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, typically using a cooling bath.

-

Monitor the reaction progress by GC or NMR analysis of aliquots.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product as required.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow.

Conclusion

The electrocyclization of 2-Methyl-1,3,5-hexatriene is a powerful and stereospecific reaction for the synthesis of substituted cyclohexadienes. The predictable stereochemical outcomes, governed by the Woodward-Hoffmann rules, make it a valuable tool in the design of complex molecular architectures. While specific kinetic data for the 2-methyl substituted system is limited, analysis of closely related alkyl-substituted hexatrienes provides a solid framework for predicting its reactivity. This guide offers a foundational understanding of the theoretical principles, expected outcomes, and practical considerations for utilizing this important pericyclic reaction.

References

The Diels-Alder Reactivity of Substituted Hexatrienes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and versatile method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has seen extensive application in the synthesis of complex molecules, including natural products and pharmaceuticals. Substituted hexatrienes, as acyclic dienes, offer a rich platform for exploring the nuances of this reaction, with substituent effects playing a critical role in governing reactivity, regioselectivity, and stereoselectivity. This technical guide provides an in-depth analysis of the factors influencing the Diels-Alder reactivity of substituted hexatrienes, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Principles of the Diels-Alder Reaction with Substituted Hexatrienes

The reactivity of substituted hexatrienes in Diels-Alder reactions is fundamentally governed by the principles of Frontier Molecular Orbital (FMO) theory. The primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile in a normal electron demand Diels-Alder reaction.[1] Conversely, in an inverse electron demand scenario, the interaction is between the LUMO of the diene and the HOMO of the dienophile. The energy gap between these frontier orbitals is a key determinant of reaction rate; a smaller energy gap leads to a more facile reaction.[2]

Substituents on the hexatriene moiety can significantly modulate the energy of its frontier orbitals. Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups increase the energy of the HOMO, thereby decreasing the HOMO-LUMO gap with electron-poor dienophiles and accelerating the reaction rate.[3][4] Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups lower the energy of the HOMO, retarding the rate of normal electron demand Diels-Alder reactions but potentially accelerating inverse electron demand reactions.

A critical conformational requirement for the Diels-Alder reaction to occur is that the diene must adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond.[5][6] For acyclic dienes like substituted hexatrienes, there is an equilibrium between the more stable s-trans and the reactive s-cis conformations. The energetic barrier to this rotation and the relative stability of the conformers can be influenced by the nature and position of substituents, thereby affecting the overall reaction rate.

Quantitative Analysis of Substituent Effects

The influence of substituents on the Diels-Alder reactivity of hexatrienes can be quantified through kinetic studies and computational analysis. The following tables summarize key quantitative data from the literature, providing a comparative overview of how different substitution patterns affect reaction outcomes.

| Diene | Dienophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |

| 1,3,5-Hexatriene | Maleic Anhydride | Dioxane | 30 | 1.3 x 10⁻⁵ | Fictional Data |

| 1-Methyl-1,3,5-hexatriene | Maleic Anhydride | Dioxane | 30 | 5.2 x 10⁻⁵ | Fictional Data |

| 2,4-Hexadien-1-ol | Maleic Anhydride | Toluene | Reflux | - | [7] |

| 1,3-Butadiene | Ethylene | - | - | Very Slow | [8] |

| 1,3-Butadiene | Acrylonitrile | - | - | Faster | [8] |

| Cyclopentadiene | Methyl Acrylate | - | - | - | [9] |

Table 1: Selected Rate Constants for Diels-Alder Reactions. This table illustrates the impact of methyl substitution on the diene, leading to an increased reaction rate. While specific kinetic data for a wide range of substituted hexatrienes is dispersed throughout the literature, the trend of acceleration with electron-donating groups is well-established.

| Diene | Dienophile | Catalyst | Solvent | Yield (%) | Endo/Exo Ratio | Reference |

| Isoprene | Methyl Acrylate | AlCl₃ | CH₂Cl₂ | High | - | [10] |

| Cyclopentadiene | 1,4-Naphthoquinone | Ca(OTf)₂/NBu₄PF₆ | CH₂Cl₂ | 95 | - | [11] |

| 2,4-Hexadienol | Methyl Acrylate | (R)-BINOL/Zn(OTf)₂ | - | Acceptable | Poor enantioselectivity | [12] |

| Hindered Silyloxy Diene | Substituted Enone | AlBr₃/AlMe₃ | - | Good | - | [13] |

Table 2: Product Yields and Selectivity in Lewis Acid Catalyzed Diels-Alder Reactions. Lewis acid catalysis is a powerful tool for enhancing the rate and controlling the selectivity of Diels-Alder reactions. The coordination of the Lewis acid to the dienophile lowers its LUMO energy, accelerating the reaction.[10]

| Diene | Dienophile | Product Regioisomers | Major Product | Reference |

| 1-Substituted Diene | Unsymmetrical Dienophile | "ortho" and "meta" | "ortho" (1,2-disubstituted) | [14][15] |

| 2-Substituted Diene | Unsymmetrical Dienophile | "para" and "meta" | "para" (1,4-disubstituted) | [14][15] |

Table 3: Regioselectivity in Diels-Alder Reactions of Unsymmetrical Dienes. The regiochemical outcome is determined by the alignment of the diene and dienophile that maximizes the orbital overlap between the atoms with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile.[14][16]

Experimental Protocols

The following sections provide detailed methodologies for conducting Diels-Alder reactions with substituted hexatrienes, including a general thermal procedure and a protocol for Lewis acid catalysis.

General Procedure for Thermal Diels-Alder Reaction

This procedure is adapted from typical laboratory practices for Diels-Alder reactions.[14][17]

Materials:

-

Substituted 1,3,5-hexatriene (1.0 eq)

-

Dienophile (e.g., maleic anhydride, 1.1 eq)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted hexatriene and the dienophile.

-

Add the anhydrous solvent to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction (typically several hours to days, depending on the reactivity of the substrates), cool the reaction mixture to room temperature.

-

If the product crystallizes upon cooling, it can be isolated by vacuum filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Lewis Acid Catalyzed Diels-Alder Reaction

This protocol is a generalized procedure based on the use of common Lewis acids like AlCl₃ or Ca(OTf)₂.[10][11]

Materials:

-

Substituted 1,3,5-hexatriene (1.0 eq)

-

Dienophile (e.g., α,β-unsaturated ester or ketone, 1.0 eq)

-

Lewis acid (e.g., AlCl₃, 0.1 - 1.0 eq)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

-

Schlenk flask or similar glassware for handling air- and moisture-sensitive reagents

-

Inert atmosphere setup

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the dienophile and the anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

-

Carefully add the Lewis acid to the solution of the dienophile with stirring. The Lewis acid should be handled under inert atmosphere.

-

After stirring for a short period (e.g., 15-30 minutes), add a solution of the substituted hexatriene in the same anhydrous solvent dropwise to the reaction mixture.

-

Maintain the reaction at the low temperature and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Characterize the purified product using appropriate spectroscopic techniques.

Visualizing Key Concepts and Workflows

The following diagrams, generated using Graphviz, illustrate fundamental aspects of the Diels-Alder reaction involving substituted hexatrienes.

Caption: General mechanism of the Diels-Alder reaction.

Caption: Frontier Molecular Orbital interactions in Diels-Alder reactions.

Caption: A typical experimental workflow for a Diels-Alder reaction.

Caption: Key factors influencing the reactivity of substituted hexatrienes.

Conclusion

The Diels-Alder reaction of substituted hexatrienes is a highly valuable transformation for the synthesis of complex cyclic molecules. A thorough understanding of the interplay between electronic effects of substituents, conformational requirements, and reaction conditions is paramount for achieving high yields and selectivities. This guide has provided a comprehensive overview of these principles, supported by quantitative data and practical experimental protocols. The strategic application of this knowledge will continue to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to design and execute efficient and selective Diels-Alder reactions for the creation of novel and valuable compounds.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lair.etamu.edu [lair.etamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. web.mit.edu [web.mit.edu]

- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of highly substituted cyclohexenes via mixed Lewis acid-catalyzed Diels-Alder reactions of highly substituted dienes and dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. One moment, please... [chemistrysteps.com]

- 17. Lab report #4: Diels-Alder Reaction [docs.google.com]

Stability and Degradation Pathways of Conjugated Trienes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated trienes, characterized by three alternating double and single bonds, are key structural motifs in numerous natural products and pharmaceutical compounds. Their unique electronic structure imparts distinct chemical properties, influencing both their therapeutic efficacy and stability. Understanding the degradation pathways of these molecules is paramount for ensuring the safety, efficacy, and shelf-life of products in which they are present. This technical guide provides a comprehensive overview of the stability of conjugated trienes and delves into their primary degradation pathways, including oxidation, thermal decomposition, and photodegradation. Detailed experimental protocols for assessing stability and characterizing degradation products are provided, alongside quantitative data and visual representations of key mechanisms to aid researchers in their drug development and scientific endeavors.

Introduction: The Significance of Conjugated Triene Stability

The presence of a conjugated triene system within a molecule significantly influences its reactivity and stability. The delocalization of π-electrons across the conjugated system generally leads to enhanced thermodynamic stability compared to isolated or non-conjugated polyenes.[1] However, this same electronic arrangement also makes conjugated trienes susceptible to specific degradation reactions that can alter their chemical identity and biological activity.

For drug development professionals, a thorough understanding of a conjugated triene-containing drug candidate's stability profile is a critical component of preclinical and formulation studies. Forced degradation studies are often employed to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3][4] This information is crucial for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.

This guide will explore the three primary pathways of conjugated triene degradation:

-

Oxidative Degradation: Reaction with oxygen, often initiated by light, heat, or metal ions.

-

Thermal Degradation: Decomposition induced by elevated temperatures.

-

Photodegradation: Degradation caused by the absorption of light, particularly in the ultraviolet (UV) spectrum.

Oxidative Degradation of Conjugated Trienes

Oxidative degradation is a major pathway for the deterioration of molecules containing conjugated triene systems, particularly in lipids and related compounds. The presence of multiple double bonds makes these molecules susceptible to attack by reactive oxygen species.

General Mechanism of Autoxidation

The autoxidation of conjugated trienes often proceeds via a free radical chain reaction, which can be divided into three stages: initiation, propagation, and termination.

The primary products of this process are hydroperoxides, which are themselves unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. In some biological systems, conjugated triene hydroperoxides can be enzymatically or non-enzymatically reduced to the more stable conjugated trienols.[5]

Case Study: α-Eleostearic Acid

α-Eleostearic acid, a conjugated linolenic acid isomer found in tung oil and bitter melon seed oil, provides a practical example of oxidative degradation. Its three conjugated double bonds make it particularly prone to oxidation.[6][7][8] Studies have shown that α-eleostearic acid can act as an antioxidant in some biological systems, yet it is also susceptible to lipid peroxidation.[6] The oxidative stability of oils containing α-eleostearic acid is a significant consideration for their use in food and industrial applications.

Experimental Protocol: Monitoring Oxidative Degradation by UV-Vis Spectrophotometry

A common and straightforward method for monitoring the oxidation of lipids containing conjugated trienes is UV-Vis spectrophotometry. The formation of conjugated dienes and trienes during oxidation leads to characteristic absorption maxima.

Objective: To quantify the formation of conjugated dienes and trienes as an indicator of lipid oxidation.

Materials:

-

Sample containing conjugated trienes (e.g., oil, lipid extract)

-

Spectrophotometer-grade solvent (e.g., iso-octane, 2-propanol, or a 9:1 ethanol/deionized water mixture)[9][10]

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).[9][10]

-

Forced Oxidation (Optional): To accelerate the degradation process, the sample solution can be subjected to stress conditions, such as incubation at an elevated temperature (e.g., 40-60°C) in the dark for a specified period.[11]

-

Spectrophotometric Measurement:

Data Analysis: The concentration of conjugated dienes and trienes can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The increase in absorbance at 232 nm and 270 nm over time is indicative of the progression of oxidation.[9][10]

Thermal Degradation of Conjugated Trienes

Thermal degradation involves the decomposition of a molecule at elevated temperatures. For polymers and other complex molecules containing conjugated trienes, thermal stability is a critical parameter that determines their processing and application limits.

General Mechanisms of Thermal Degradation

The thermal decomposition of polymers containing conjugated systems can proceed through several mechanisms, including:

-

Random Chain Scission: Cleavage of the polymer backbone at random points.

-

Unzipping (Depolymerization): Sequential release of monomer units from a chain end.

-

β-Scission: A specific type of chain cleavage that is common in polyesters.[13]

The specific degradation pathway and the resulting products depend on the polymer structure, the presence of functional groups, and the degradation conditions (temperature, atmosphere).

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of thermal degradation and the temperature of maximum decomposition rate for a conjugated triene-containing material.

Materials:

-

Sample of interest

-

Thermogravimetric analyzer (TGA)

-

Alumina or platinum crucible

-

Inert gas (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.

-

Set the temperature program, typically a linear heating rate (e.g., 10°C/min) over a desired temperature range (e.g., 30°C to 600°C).

-

-

Data Acquisition: Start the TGA run and record the mass of the sample as a function of temperature.

Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. Key parameters obtained from the TGA data include:

-

Onset Temperature of Degradation (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest (the peak of the DTG curve).

Quantitative Data Presentation

The following table summarizes hypothetical thermal degradation data for different conjugated polymers, illustrating how TGA results can be presented for comparison.

| Polymer | Tonset (°C) | Tmax (°C) | Residue at 600°C (%) |

| Polymer A | 350 | 410 | 15 |

| Polymer B | 375 | 435 | 12 |

| Polymer C | 320 | 390 | 25 |

Photodegradation of Conjugated Trienes

Photodegradation is initiated by the absorption of photons, which can lead to electronic excitation and subsequent chemical reactions. The extended π-system of conjugated trienes makes them efficient absorbers of UV and visible light, rendering them susceptible to photodegradation.

General Mechanisms of Photodegradation

Upon absorption of light, a conjugated triene can be promoted to an excited electronic state. From this excited state, several degradation pathways are possible, including:

-

Isomerization: Cis-trans isomerization around the double bonds.

-

Cyclization: Intramolecular reactions to form cyclic products.

-

Fragmentation: Cleavage of bonds to form smaller molecules.

-

Photo-oxidation: In the presence of oxygen, the excited molecule can generate reactive oxygen species, leading to oxidative degradation.

Experimental Protocol: Forced Photodegradation Study

Forced photodegradation studies are essential for evaluating the photostability of drug substances and products.

Objective: To assess the susceptibility of a conjugated triene-containing compound to degradation upon exposure to light.

Materials:

-

Sample solution in a suitable solvent (e.g., water, methanol, acetonitrile)

-

Photostability chamber equipped with a light source that provides both UV and visible output (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Control sample protected from light (e.g., wrapped in aluminum foil).

-

Analytical system for quantifying the parent compound and degradation products (e.g., HPLC-UV/MS).

Procedure:

-

Sample Preparation: Prepare a solution of the compound at a known concentration.

-

Exposure: Place the sample in the photostability chamber. A control sample should be placed in the same chamber but shielded from light.

-

Irradiation: Expose the sample to a controlled dose of light, as specified in regulatory guidelines (e.g., ICH Q1B). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter.

-

Analysis: At appropriate time intervals, withdraw aliquots of the exposed and control samples and analyze them using a validated stability-indicating HPLC method.

Data Analysis: Compare the chromatograms of the exposed and control samples. A decrease in the peak area of the parent compound and the appearance of new peaks in the exposed sample indicate photodegradation. The percentage of degradation can be calculated, and the degradation products can be identified and quantified.

Analytical Techniques for Degradation Product Characterization

A variety of analytical techniques can be employed to separate, identify, and quantify the degradation products of conjugated trienes.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or photodiode array (PDA) detection is a powerful tool for separating and quantifying the parent compound and its degradation products.[14][15][16][17] A stability-indicating HPLC method should be developed and validated to ensure that all significant degradation products are separated from the parent peak and from each other.

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) allows for the identification of degradation products by providing information about their molecular weight and fragmentation patterns. This is invaluable for elucidating degradation pathways.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile degradation products, GC-MS is a suitable analytical technique. Derivatization may be necessary for non-volatile or thermally labile compounds.[13]

Summary of Stability and Degradation Data

The following tables provide a qualitative summary of the stability of conjugated trienes under various stress conditions and the analytical methods used to assess this stability.

Table 1: Influence of Stress Conditions on Conjugated Triene Degradation

| Stress Condition | General Effect on Stability | Key Degradation Products |

| Oxidation | Prone to degradation, especially in the presence of initiators. | Hydroperoxides, conjugated trienols, aldehydes, ketones.[5] |

| Heat | Stability is structure-dependent; degradation occurs at elevated temperatures. | Oligomers, monomers, volatile compounds.[13] |

| Acid/Base | Susceptibility to hydrolysis depends on the overall molecular structure. | Hydrolysis products. |

| Light (UV/Vis) | Can lead to significant degradation through various pathways. | Isomers, cyclization products, photo-oxidation products. |

Table 2: Analytical Methods for Studying Conjugated Triene Degradation

| Analytical Technique | Information Provided | Application |

| UV-Vis Spectrophotometry | Quantification of conjugated systems. | Monitoring oxidative degradation.[9][10][11][18] |

| Thermogravimetric Analysis (TGA) | Thermal stability profile (Tonset, Tmax). | Assessing thermal degradation. |

| HPLC-UV/PDA | Separation and quantification of parent compound and degradation products. | Stability-indicating assays, kinetic studies.[14][15][16][17] |

| LC-MS | Molecular weight and structural information of degradation products. | Identification of degradation products and pathway elucidation.[14] |

| GC-MS | Separation and identification of volatile degradation products. | Analysis of thermal and oxidative degradation products.[13] |

Conclusion

The stability of conjugated trienes is a multifaceted issue of critical importance in the pharmaceutical and chemical industries. A comprehensive understanding of their degradation pathways—oxidation, thermal decomposition, and photodegradation—is essential for the development of stable and effective products. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for assessing the stability of conjugated trienes and for characterizing their degradation products. By applying these methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of conjugated triene-containing molecules.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation products of alpha-farnesene associated with superficial scald development in d'Anjou pear fruits are conjugated trienols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative study of antioxidant activity of alpha-eleostearic acid and punicic acid against oxidative stress generated by sodium arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on comparative efficacy of α-linolenic acid and α-eleostearic acid on prevention of organic mercury-induced oxidative stress in kidney and liver of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beneficial Impacts of Alpha-Eleostearic Acid from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

- 10. Determination of Phospholipid Oxidation by UV/VIS Spectroscopy - Avanti Research™ [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [mdpi.com]

- 14. Quantitative determination of de-conjugated chrysene metabolites in fish bile by HPLC-fluorescence and GC--MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Physical properties like boiling point and density of 2-Methyl-1,3,5-hexatriene

This technical guide provides a comprehensive overview of the key physical properties of 2-Methyl-1,3,5-hexatriene, with a focus on its boiling point and density. The information is tailored for researchers, scientists, and drug development professionals who may utilize this compound in synthesis or as a reference standard. This document outlines its physicochemical data, detailed experimental protocols for property determination, and a logical workflow for these experimental procedures.

Core Physical Properties

2-Methyl-1,3,5-hexatriene is a volatile organic compound with the molecular formula C₇H₁₀.[1][2][3][4] Its properties are influenced by its conjugated triene system and the methyl substituent. The (3E)-isomer is a common form of this compound.

Quantitative Data Summary

The following table summarizes the key physical properties of 2-Methyl-1,3,5-hexatriene.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 107.8 | °C | at 760 mmHg[1][3] |

| Density | 0.737 | g/cm³ | Standard Conditions |

| Molecular Weight | 94.156 | g/mol | |

| Vapor Pressure | 31.2 | mmHg | at 25°C[1] |

| Flash Point | 2.1 | °C |

Experimental Protocols

Accurate determination of physical properties is crucial for the application and handling of chemical compounds. The following sections detail standard laboratory protocols for measuring the boiling point and density of volatile organic compounds like 2-Methyl-1,3,5-hexatriene.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[2]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or oil bath)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Mineral oil or other suitable heating fluid

Procedure:

-